吡啶醇-d10 二盐酸盐水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemistry: Pyritinol-d10 Dihydrochloride Hydrate is used as a reference standard in analytical chemistry to study the behavior of cholinergic compounds and their interactions with other molecules.

Biology: In biological research, it is used to investigate the role of acetylcholine in various physiological processes, including memory and learning .

Medicine: Pyritinol has been studied for its potential therapeutic effects in cognitive disorders, Alzheimer’s disease, and rheumatoid arthritis . It is also used in clinical trials to evaluate its efficacy in treating these conditions.

Industry: The compound is used in the development of nootropic drugs and dietary supplements aimed at enhancing cognitive function.

作用机制

Target of Action

Pyritinol-d10 Dihydrochloride Hydrate, also known as Pyritinol, primarily targets neurotransmitters in the brain. It regulates the signaling pathways of various neurotransmitters including acetylcholine , γ-aminobutyric acid , and N-methyl-d-aspartate .

Mode of Action

Pyritinol interacts with its targets by increasing the uptake of choline into neurons, thereby increasing acetylcholine levels . It is also an effective precursor to dopamine, a neurotransmitter that boosts mood in the brain .

Biochemical Pathways

Pyritinol affects the biochemical pathways of various neurotransmitters. By regulating these pathways, it influences the downstream effects of these neurotransmitters. It has also been shown to act as an antioxidant and anti-inflammatory agent, and it reduces plasma viscosity .

Pharmacokinetics

Pyritinol is rapidly absorbed after administration. Maximum radioactivity concentration is reached 30–60 minutes after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 hours (range 2–8 hours) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 hours of oral or intravenous administration .

Result of Action

The molecular and cellular effects of Pyritinol’s action are primarily seen in the brain. Because it crosses the blood-brain barrier, its major clinical utility is in brain-related disorders . It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .

准备方法

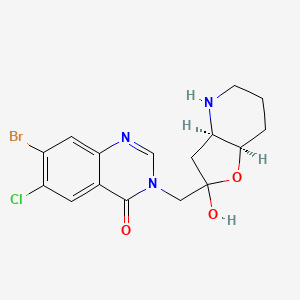

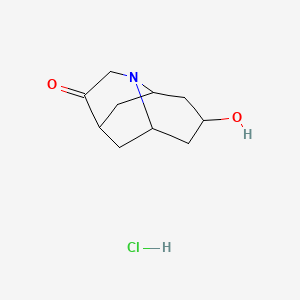

Synthetic Routes and Reaction Conditions: Pyritinol is synthesized by bonding two molecules of pyridoxine (vitamin B6) together with a disulfide bridge . The process involves the oxidation of pyridoxine hydrochloride in the presence of a suitable oxidizing agent to form the disulfide linkage. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods: Industrial production of Pyritinol-d10 Dihydrochloride Hydrate involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes the purification of the final product through crystallization and drying to obtain the dihydrochloride hydrate form .

化学反应分析

Types of Reactions: Pyritinol-d10 Dihydrochloride Hydrate undergoes various chemical reactions, including:

Oxidation: The disulfide bond in pyritinol can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The hydroxyl groups in pyritinol can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Reducing agents like dithiothreitol or sodium borohydride.

Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Halogenated derivatives or other substituted products.

相似化合物的比较

Piracetam: Another nootropic compound used to enhance cognitive function.

Co-dergocrine: Used to improve cerebral blood flow and cognitive function.

Meclophenoxate: A cholinergic compound similar to pyritinol.

Pentoxifylline: Used to improve blood flow and cognitive function.

Nimodipine: A calcium channel blocker used to improve cerebral blood flow.

Uniqueness: Pyritinol-d10 Dihydrochloride Hydrate is unique due to its dual action as a cholinergic compound and an antioxidant. Its ability to cross the blood-brain barrier and regulate multiple neurotransmitter pathways makes it particularly effective in treating cognitive disorders .

属性

CAS 编号 |

1346601-09-9 |

|---|---|

分子式 |

C16H22N2O5S2 |

分子量 |

396.542 |

IUPAC 名称 |

5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |

InChI |

InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |

InChI 键 |

ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |

同义词 |

3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate; Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate; Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate; Bonif |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)